molecular formula C18H16O8 B14456817 Acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- CAS No. 75226-97-0

Acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)-

Cat. No.: B14456817
CAS No.: 75226-97-0
M. Wt: 360.3 g/mol
InChI Key: FQBXMCIEXOUUHE-UHFFFAOYSA-N
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Description

Acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- is a complex organic compound with the molecular formula C12H12O7. This compound is known for its unique structure, which includes both carboxylic acid and methoxy groups. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with methoxyacetic acid, followed by a Friedel-Crafts acylation reaction with 2-methoxybenzoyl chloride. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like bromine or nitric acid are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as nitro or halogen groups, onto the benzene ring.

Scientific Research Applications

Acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, affecting their structure and function. The methoxy groups may participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-hydroxybenzoic acid and 2-methoxybenzoic acid share structural similarities.

    Phenoxyacetic acid derivatives: These compounds have similar functional groups and chemical properties.

Uniqueness

What sets acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- apart is its combination of carboxylic acid and methoxy groups on a benzoyl-phenoxy backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

CAS No.

75226-97-0

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

IUPAC Name

2-[4-[2-(carboxymethoxy)-4-methoxybenzoyl]phenoxy]acetic acid

InChI

InChI=1S/C18H16O8/c1-24-13-6-7-14(15(8-13)26-10-17(21)22)18(23)11-2-4-12(5-3-11)25-9-16(19)20/h2-8H,9-10H2,1H3,(H,19,20)(H,21,22)

InChI Key

FQBXMCIEXOUUHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O)OCC(=O)O

Origin of Product

United States

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